molecular formula C20H19ClN4O2 B11146405 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone

Cat. No.: B11146405
M. Wt: 382.8 g/mol
InChI Key: DGBSJWFWPLWOLQ-UHFFFAOYSA-N
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Description

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure. This compound is notable for its incorporation of a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to modulate pharmacokinetic properties. The presence of a chlorophenyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone typically involves a multi-step process. One common method includes the initial formation of the piperazine derivative, followed by its reaction with a phthalazinone precursor. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity to certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone apart is its unique combination of a phthalazinone core with a piperazine ring and a chlorophenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one

InChI

InChI=1S/C20H19ClN4O2/c21-16-5-3-6-17(12-16)23-8-10-24(11-9-23)19(26)14-25-20(27)18-7-2-1-4-15(18)13-22-25/h1-7,12-13H,8-11,14H2

InChI Key

DGBSJWFWPLWOLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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